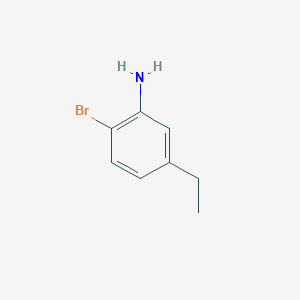

2-Bromo-5-ethylaniline

Description

Contextual Significance of Bromoanilines in Chemical Synthesis

Bromoanilines are highly significant in chemical synthesis due to their utility as building blocks for a wide range of organic compounds. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental in the construction of complex organic scaffolds found in pharmaceuticals, agrochemicals, and materials science. maksons.co.inketonepharma.com For instance, ortho-substituted anilines are key structural elements in several pharmacologically active compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4). rsc.org

The synthesis of bromoanilines itself involves strategic chemical maneuvers. Direct bromination of aniline (B41778) can lead to multiple substitutions due to the strong activating effect of the amino group. mathnet.ru Therefore, methods such as the protection of the amino group, for example by acetylation, are often employed to control the regioselectivity of the bromination. ketonepharma.com Another common route is the selective reduction of halogenated nitroaromatic compounds, which offers a pathway to specifically substituted anilines. ingentaconnect.com The development of efficient and regioselective halogenation techniques, including palladium-catalyzed methods, continues to be an active area of research to expand the toolkit for synthesizing these valuable intermediates. rsc.org

Overview of the Research Landscape for 2-Bromo-5-ethylaniline and Related Halogenated Anilines

The research landscape for halogenated anilines is broad, with significant focus on their application in medicinal chemistry and materials science. cresset-group.comnih.govacs.org While some anilines can exhibit undesirable properties like metabolic instability or toxicity, the introduction of halogen atoms can fine-tune a compound's pharmacological properties, including bioavailability, solubility, and receptor selectivity. cresset-group.com This has led to the exploration of various halogenated anilines as isosteres for other functional groups in drug design. acs.org

This compound, with the chemical formula C8H10BrN and a molecular weight of 200.08 g/mol , is a specific example of a substituted bromoaniline. nih.gov Its structure, featuring a bromine atom ortho to the amino group and an ethyl group at the meta-position, offers specific steric and electronic properties that can be exploited in synthesis. While detailed research solely focused on this compound is not as extensive as for some other anilines, its structural motifs are found in precursors for various advanced materials and potential pharmaceutical agents.

The presence of the ortho-bromoaniline moiety makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules from simpler starting materials. rsc.orgorganic-chemistry.org The reactivity of the bromoaniline core allows for its incorporation into larger, more complex structures with potential biological activity. Research on related compounds, such as other ortho-bromoanilines, has demonstrated their utility in synthesizing quinolines and other heterocyclic systems that are prevalent in medicinal chemistry. organic-chemistry.org The ethyl group in this compound can also influence the compound's solubility and interactions with biological targets.

Below are tables detailing the key identifiers and physicochemical properties of this compound and a closely related compound for comparative context.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 80948-73-8 aablocks.combldpharm.com |

| Molecular Formula | C8H10BrN aablocks.combldpharm.com |

| Molecular Weight | 200.08 g/mol nih.gov |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties of Related Bromoanilines

| Property | 2-Bromo-4-ethylaniline | 2-Bromo-5-methylaniline |

| Molecular Formula | C8H10BrN | C7H8BrN tcichemicals.com |

| Molecular Weight | 200.08 g/mol chemeo.com | 186.05 g/mol tcichemicals.com |

| Boiling Point | - | 130 °C/16 mmHg tcichemicals.com |

| Melting Point | - | 33 °C tcichemicals.com |

| Density | - | 1.486 g/mL at 25 °C tcichemicals.com |

| Refractive Index | - | 1.603 (at 20 °C) tcichemicals.com |

The study of this compound and its analogs contributes to the broader understanding of how substitution patterns on the aniline ring affect reactivity and potential applications, particularly in the development of new synthetic methodologies and the discovery of novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKHQPKSQBFXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Ethylaniline

Direct Halogenation Approaches

Direct halogenation of the precursor, 3-ethylaniline (B1664132), presents a formidable challenge due to the high reactivity of the aromatic ring. The amino group is a powerful activating group, which can lead to rapid, uncontrolled reactions and the formation of multiple products, including polybrominated species. allen.indoubtnut.comzigya.com Therefore, specialized techniques are required to control the reaction's selectivity and yield.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is the fundamental mechanism for introducing a bromine atom onto the aniline (B41778) ring. byjus.com However, the powerful activating nature of the amino group necessitates modifications to standard bromination protocols to achieve controlled monobromination and direct the substituent to the desired C-2 position.

Achieving selective monobromination of highly activated rings like 3-ethylaniline is challenging. The reaction with bromine water, for instance, typically results in the instantaneous formation of a tribrominated product. byjus.comyoutube.com To circumvent this, strategies focus on reducing the reactivity of the substrate or using a milder brominating agent that delivers a low concentration of the electrophilic bromine species. Changing the solvent from a polar medium like water to a non-polar one such as carbon disulfide (CS₂) can reduce the dissociation of bromine and slow the reaction, favoring the formation of monobrominated products. youtube.com

A widely employed and effective strategy to control the reactivity of aniline is the temporary protection of the amino group. allen.inbeilstein-journals.org Acetylation of the amino group with acetic anhydride (B1165640) produces N-(3-ethylphenyl)acetamide. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group. youtube.com This moderation prevents polybromination and allows for a more controlled reaction.

The bulky nature of the acetyl protecting group can sterically hinder the positions ortho to it (C-2 and C-6), often favoring substitution at the less hindered para position (C-4). However, the combined directing effects of the acetamido and ethyl groups, along with careful selection of reaction conditions, can be manipulated to favor the desired 2-bromo isomer. Following the bromination step, the acetyl group is readily removed by acid or base hydrolysis to regenerate the amino group and yield the final product. youtube.com

Reaction Scheme: Protection-Bromination-Deprotection

Protection: 3-Ethylaniline reacts with acetic anhydride to form N-(3-ethylphenyl)acetamide.

Bromination: The protected intermediate is brominated to yield N-(2-bromo-5-ethylphenyl)acetamide.

Deprotection: The resulting compound is hydrolyzed to yield 2-Bromo-5-ethylaniline.

N-Bromosuccinimide (NBS) is a versatile reagent for selective bromination. wikipedia.org It serves as a source of electrophilic bromine and is particularly useful for brominating activated aromatic rings because it can provide a low, steady concentration of Br₂, minimizing side reactions like polybromination. masterorganicchemistry.com The use of NBS for the bromination of anilines, often in conjunction with a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, can provide a mild and selective method for nuclear monobromination. thieme-connect.com The regioselectivity of NBS bromination can be highly dependent on the solvent and other reaction conditions. thieme-connect.com

Influence of Reaction Conditions on Selectivity and Yield

The outcome of direct bromination is highly sensitive to the reaction environment. Factors such as solvent polarity, temperature, and the presence of catalysts can dramatically influence both the yield of the desired product and the ratio of different isomers formed.

Solvent: Studies on meta-substituted anilines have shown that solvent polarity can markedly affect the regioselectivity of bromination with NBS. thieme-connect.com Non-polar solvents may decrease the reaction rate and favor certain isomers, whereas polar solvents can enhance the electrophilicity of the bromine source, potentially leading to different product distributions. For instance, using copper(II) bromide in an ionic liquid has been shown to be a mild and highly regioselective method for the para-bromination of unprotected anilines, highlighting the innovative use of solvent systems to control outcomes. beilstein-journals.orgresearchgate.net

Temperature: Lowering the reaction temperature generally increases selectivity by favoring the product formed via the lowest activation energy pathway. This can help minimize the formation of undesired isomers.

Catalyst: While strong Lewis acid catalysts like FeBr₃ are common in the bromination of less activated rings, they are often avoided with anilines due to complexation with the amino group. allen.in However, milder catalysts or additives may be used to tune the reaction's selectivity.

The following table summarizes how reaction conditions can influence the bromination of aniline derivatives, based on general findings in the literature.

| Brominating Agent | Solvent | Typical Outcome for Anilines | Controlling Factor |

|---|---|---|---|

| Br₂ in H₂O | Water (Polar, Protic) | Rapid, uncontrolled polybromination (e.g., 2,4,6-tribromoaniline) | High reactivity of aniline and polarity of solvent. byjus.comyoutube.com |

| Br₂ in CS₂ | Carbon Disulfide (Non-polar) | Slower reaction, mixture of mono- and di-brominated products | Reduced polarity limits Br₂ dissociation, moderating reactivity. youtube.com |

| NBS | Acetonitrile or DMF | Controlled monobromination, regioselectivity is substrate-dependent | Mild conditions, slow release of Br₂. thieme-connect.comyoutube.com |

| CuBr₂ | Ionic Liquid | High yield and regioselectivity for para-bromination | Specific interaction with the ionic liquid solvent system. beilstein-journals.orgresearchgate.net |

Multi-Step Synthetic Routes

Given the challenges in achieving high regioselectivity through direct bromination, multi-step synthetic pathways often provide a more reliable method for preparing this compound. These routes involve introducing the required functional groups in a specific order to control their directing effects. A plausible multi-step synthesis could start from a precursor where the relative positions of the substituents are established early in the sequence.

One common strategy involves nitration, as the nitro group can be reliably reduced to an amino group in the final step. For example, a synthesis could begin with 3-ethylnitrobenzene.

Plausible Multi-Step Synthetic Route

| Step | Reaction | Starting Material | Reagents | Intermediate/Product | Rationale |

|---|---|---|---|---|---|

| 1 | Nitration | Ethylbenzene | HNO₃, H₂SO₄ | 3-Ethylnitrobenzene (and other isomers) | The ethyl group is an ortho-, para-director, but nitration often yields a significant amount of the meta isomer, which must be isolated. |

| 2 | Bromination | 3-Ethylnitrobenzene | Br₂, FeBr₃ | 2-Bromo-5-ethylnitrobenzene | The nitro group is a strong meta-director, and the ethyl group is an ortho-, para-director. Both groups direct the incoming bromine to the C-2 position (relative to the nitro group), leading to the desired regiochemistry. |

| 3 | Reduction | 2-Bromo-5-ethylnitrobenzene | Fe/HCl or H₂, Pd/C | This compound | The nitro group is selectively reduced to an amino group, yielding the final target compound. |

Synthesis from Precursor Nitro Compounds via Reduction

A common and effective method for the synthesis of arylamines is the reduction of the corresponding nitroaromatic compounds. fiveable.me For this compound, the precursor is 2-bromo-1-ethyl-4-nitrobenzene. chemicalbook.comnih.gov This process involves two main stages: the bromination of 1-ethyl-4-nitrobenzene and the subsequent reduction of the nitro group.

The initial bromination of 1-ethyl-4-nitrobenzene can be achieved using bromine in the presence of sulfuric acid and silver sulfate, which facilitates electrophilic aromatic substitution to yield 2-bromo-1-ethyl-4-nitrobenzene. chemicalbook.com

Once the nitro precursor is obtained, the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) is performed. This transformation can be carried out using several reducing agents, with the choice depending on factors like cost, substrate sensitivity, and scale. openstax.org Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. fiveable.me It is a clean method, but may not be suitable if other reducible functional groups are present in the molecule. openstax.org

Metal-Acid Reduction: A widely used technique involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid (HCl). openstax.org The reaction of iron powder with an acid is a cost-effective option often employed for large-scale synthesis. guidechem.com For instance, a similar compound, 2-bromo-5-fluoroaniline, is synthesized by reducing its nitro precursor with iron powder in a mixture of acetic acid and ethanol. chemicalbook.com

Conversion from Diazonium Salts and Halogenation

The Sandmeyer reaction provides a versatile pathway to introduce a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.com This method is particularly useful for synthesizing aryl halides from primary aryl amines. nih.govlscollege.ac.in

To synthesize this compound using this approach, a suitable precursor such as 3-ethyl-4-aminophenol or 5-ethyl-2-aminobenzenesulfonic acid would be required. The key steps are:

Diazotization: The primary aromatic amine is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). lscollege.ac.in This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, releasing nitrogen gas. wikipedia.org

This route offers high regioselectivity, as the positions of the functional groups are predetermined by the starting material. A modification to the classic Sandmeyer reaction involves using molecular bromine, which can afford aryl bromides in good yields without the need for a metal catalyst. ias.ac.in

Derivatization from Other Halo-Substituted Aromatic Precursors

Another synthetic strategy involves starting with an aromatic precursor that is already halogenated and subsequently introducing the amino group. For instance, one could theoretically start with a di-halogenated ethylbenzene, such as 1,2-dibromo-4-ethylbenzene. The introduction of an amino group can be achieved through nucleophilic aromatic substitution or, more commonly, through modern cross-coupling reactions.

Palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) allow for the formation of an amine from an aryl halide. This would involve reacting the di-bromo precursor with an ammonia (B1221849) surrogate under catalytic conditions. However, achieving selective mono-amination at the desired position can be challenging and may lead to mixtures of products, making this a less direct route compared to the reduction of nitro compounds or the Sandmeyer reaction.

Advanced Synthetic Techniques and Optimization

Catalytic Approaches in Aniline Bromination

The direct bromination of anilines or their derivatives is a key step in many synthetic routes. The amino group is a strong activating ortho-, para-director, which can lead to low regioselectivity and over-bromination. ncert.nic.in To control the reaction, advanced catalytic methods are employed.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than molecular bromine. researchgate.netorganic-chemistry.org Its reactivity can be enhanced with various catalysts. For example, using NBS with a catalytic amount of ammonium (B1175870) acetate (B1210297) at room temperature provides an efficient, rapid, and highly regioselective method for the monobromination of anilines and phenols. researchgate.netresearchgate.net

Lewis Acid and Base Catalysis: The reactivity of NBS can be increased through coordination with Lewis acids or activation via halogen bonding with Lewis basic additives. nsf.gov Catalysts like mandelic acid have been shown to enhance the electropositive character of the bromine in NBS, facilitating a more efficient electrophilic transfer to the aromatic ring. nsf.gov

Photoredox Catalysis: Visible-light photoredox catalysis using organic dyes like erythrosine B can activate NBS for the bromination of arenes under mild conditions. This method can increase the electrophilic nature of NBS, leading to shorter reaction times and high regioselectivity. nih.gov

Purification Methodologies for Synthetic Products

The purification of the final this compound product is critical to remove unreacted starting materials, reagents, and byproducts. Several standard and advanced techniques are utilized.

Acid-Base Extraction: As an amine, the product is basic and can be separated from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous acid solution (e.g., 10% HCl). researchgate.net The aniline derivative will form a water-soluble salt and move to the aqueous layer. The layers are separated, and the aqueous layer is then made basic to regenerate the free amine, which can be extracted back into an organic solvent.

Distillation: For liquid anilines or those with relatively low melting points, vacuum distillation is an effective purification method. Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition that can occur at atmospheric pressure. lookchem.com

Recrystallization: If the product is a solid, recrystallization is a common technique to achieve high purity. This involves dissolving the crude solid in a hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. reddit.com

Chromatography: For high-purity requirements or difficult separations, column chromatography using silica (B1680970) gel or other stationary phases is employed. This method separates compounds based on their differential adsorption to the stationary phase.

Table 1: Comparison of Purification Methodologies

| Purification Technique | Principle of Separation | Application |

|---|---|---|

| Acid-Base Extraction | Difference in acidity/basicity | Separates basic aniline product from neutral or acidic impurities. |

| Vacuum Distillation | Difference in boiling points | Purifies liquid products or low-melting solids; prevents thermal decomposition. |

| Recrystallization | Difference in solubility at varying temperatures | Purifies solid products to obtain high-purity crystalline material. |

| Column Chromatography | Differential adsorption to a stationary phase | High-purity separation; useful for removing closely related byproducts. |

Scalable Synthetic Protocols

Transitioning a synthetic route from a laboratory scale to an industrial scale requires consideration of cost, safety, efficiency, and environmental impact. researchgate.net

For the synthesis of aromatic amines like this compound, the reduction of a nitro compound is often the most scalable method. fiveable.me

Reagent Choice: Using inexpensive reagents like iron powder and hydrochloric acid for the reduction step is more economically viable for large-scale production than using costly catalytic hydrogenation with palladium. guidechem.com

Solvent Selection: Replacing hazardous or difficult-to-handle solvents with greener alternatives is crucial. For example, developing protocols in solvents like ethyl acetate instead of tetrahydrofuran (B95107) can improve the safety and environmental profile of the process. acs.org

Workup and Purification: Scalable purifications often favor methods like distillation and crystallization over chromatography, which is typically expensive and time-consuming for large quantities. google.com Designing a process that yields a product pure enough to be purified by a single distillation or crystallization is a key goal in process chemistry.

Table 2: Lab-Scale vs. Scalable Protocol Considerations

| Feature | Laboratory-Scale Synthesis | Scalable (Industrial) Synthesis |

|---|---|---|

| Primary Goal | Proof of concept, obtaining a pure sample | Cost-effectiveness, safety, high throughput |

| Reagents | Often chosen for convenience and high yield (e.g., LiAlH₄, Pd/C) | Chosen for low cost and availability (e.g., Iron/HCl) |

| Purification | Column chromatography is common | Distillation and recrystallization are preferred |

| Process | Batch reactions in round-bottom flasks | Continuous flow reactors, large batch reactors |

| Safety | Managed with standard lab equipment (fume hoods) | Requires extensive process safety management and engineering controls |

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Ethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in 2-bromo-5-ethylaniline is heavily influenced by the directing effects of its substituents. The benzene (B151609) ring, acting as a nucleophile, reacts with an electrophile, resulting in the substitution of a hydrogen atom. latech.edu The rate and regioselectivity of this process are dictated by the electronic properties of the groups already present on the ring. lumenlearning.com

Substituent Directing Effects and Regiochemical Outcomes

The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the amino (-NH2), bromo (-Br), and ethyl (-C2H5) groups. Substituents can be classified as activating or deactivating and as ortho-, para- or meta-directing. pressbooks.publibretexts.org

Amino Group (-NH2): This is a powerful activating group and a strong ortho-, para-director. pressbooks.pub It donates electron density to the ring through resonance, significantly increasing the nucleophilicity at the positions ortho and para to it.

Ethyl Group (-C2H5): As an alkyl group, it is a weak activating group and an ortho-, para-director, donating electron density primarily through an inductive effect. libretexts.org

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of electron donation through resonance. libretexts.orgopenstax.org

In this compound, the positions are numbered starting from the carbon bearing the amino group as C1. Therefore, the substituents are at C1 (-NH2), C2 (-Br), and C5 (-C2H5). The most activated positions for electrophilic attack are ortho and para to the strongest activating group, the amino group. These are positions C2, C4, and C6.

Position C2 is blocked by the bromine atom.

Position C6 is ortho to the amino group and meta to the ethyl group.

Position C4 is para to the amino group and ortho to the ethyl group.

Both C4 and C6 are strongly activated by the amino group. The ethyl group further activates the C4 position (ortho) and C6 position (ortho), while the deactivating bromo group has a lesser influence. Therefore, electrophilic substitution is strongly favored at positions 4 and 6. Steric hindrance from the adjacent bromine atom might slightly disfavor substitution at C6, potentially making the C4 position the most likely site for monosubstitution.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| Amino (-NH2) | 1 | Strongly Activating | Ortho, Para |

| Bromo (-Br) | 2 | Deactivating | Ortho, Para |

| Ethyl (-C2H5) | 5 | Weakly Activating | Ortho, Para |

Nitration Reactions of this compound Derivatives

Nitration is a classic electrophilic aromatic substitution reaction. However, direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. learncbse.in The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH3+). byjus.com This anilinium group is a strong deactivator and a meta-director. learncbse.in Consequently, direct nitration of this compound would likely yield a mixture of products, including a significant amount of the meta-nitro derivative relative to the anilinium ion.

To achieve selective ortho- or para-nitration, the high reactivity of the amino group must be controlled. libretexts.org This is typically accomplished by protecting the amine as an acetamide (B32628). The N-acetyl group is still an ortho-, para-director but is less activating than the amino group. libretexts.org This moderation prevents polysubstitution and avoids the formation of the anilinium ion. The synthetic sequence would involve:

Acetylation: Reaction of this compound with acetic anhydride (B1165640) to form N-(2-bromo-5-ethylphenyl)acetamide.

Nitration: The resulting acetamide is then nitrated. The N-acetyl group directs the incoming nitro group to the positions ortho and para to it (C4 and C6).

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the corresponding nitro-2-bromo-5-ethylaniline derivative.

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

The carbon-bromine bond in this compound allows for a variety of substitution reactions, most notably those catalyzed by transition metals. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orggre.ac.uk Reacting this compound with an aryl or vinyl boronic acid would yield a substituted ethyl-aminobiphenyl or a styryl-ethylaniline derivative, respectively. The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds. nih.govresearchgate.net It involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.netresearchgate.net this compound can serve as the aryl halide component, reacting with another amine to form a diamine product. Alternatively, it can act as the amine component in a reaction with a different aryl halide.

Palladium-Catalyzed Functionalization Reactions

Beyond the Suzuki and Buchwald-Hartwig reactions, the bromine atom can be replaced with various other functional groups using palladium catalysis.

Cyanation: The bromo group can be substituted with a nitrile (-CN) group. rsc.org This is often achieved using a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), which is a less toxic alternative to simple cyanide salts like KCN. nih.govorganic-chemistry.org The reaction is catalyzed by a palladium complex and converts this compound into 2-amino-4-ethylbenzonitrile. organic-chemistry.orgnih.gov Aryl nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to amines. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(0) complex, Base | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | R2NH | Pd complex, Ligand, Base | C-N (Aryl-Amine) |

| Cyanation | K4[Fe(CN)6] | Pd(OAc)2 | C-C (Aryl-Nitrile) |

Reactions Involving the Amine Functional Group

The primary aromatic amine group (-NH2) is a key site of reactivity in this compound, allowing for numerous transformations.

Acylation: Primary amines react with acid chlorides or anhydrides to form amides. byjus.comncert.nic.in For example, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) yields N-(2-bromo-5-ethylphenyl)acetamide. This reaction is often used as a protecting strategy for the amino group, as discussed in the context of nitration. ncert.nic.in

Diazotization and Sandmeyer Reactions: Aromatic primary amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. learncbse.inlibretexts.org This process is known as diazotization. learncbse.in The resulting 2-bromo-5-ethylbenzenediazonium salt is a versatile intermediate. The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer reactions, which typically use copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.org This provides a pathway to synthesize compounds that are difficult to prepare by direct substitution. For example:

Reaction with CuCl or CuBr introduces a chloro or bromo group, respectively. wikipedia.org

Reaction with CuCN introduces a cyano group. libretexts.orgwikipedia.org

Reaction with KI introduces an iodo group. libretexts.org

Heating the diazonium salt in water introduces a hydroxyl group, forming a phenol (B47542).

These transformations effectively replace the original amino group with another functional group, highlighting the synthetic utility of the amine moiety. organic-chemistry.org

Formation of Schiff Bases and Imines

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). derpharmachemica.comscispace.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). jetir.org

The general reaction can be represented as:

R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Aldimine) + H₂O

R₂C=O (Ketone) + H₂N-Ar → R₂C=N-Ar (Ketimine) + H₂O (where Ar = 2-bromo-5-ethylphenyl)

The reaction is often carried out by refluxing the reactants in a solvent like methanol (B129727) or ethanol, sometimes with a few drops of a catalyst such as glacial acetic acid. derpharmachemica.com The formation of the imine is confirmed by spectroscopic methods, with the proton of the azomethine group (-CH=N-) showing a characteristic signal in ¹H-NMR spectra. scispace.com

Table 1: Examples of Schiff Base Formation from this compound

| Carbonyl Compound | Product Name | Reaction Conditions |

| Benzaldehyde | N-(2-bromo-5-ethylphenyl) -1-phenylmethanimine | Reflux in ethanol, catalytic acetic acid |

| Salicylaldehyde | 2-(((2-bromo-5-ethylphenyl) imino)methyl)phenol | Stirring in methanol at room temperature |

| Acetone | N-(2-bromo-5-ethylphenyl) propan-2-imine | Reflux with a suitable catalyst |

Acylation and Other Amide-Forming Reactions

This compound, as a primary aromatic amine, undergoes acylation reactions with acid chlorides, acid anhydrides, and esters to form amides. ncert.nic.in This nucleophilic substitution reaction involves the replacement of a hydrogen atom from the amine group with an acyl group (R-C=O). byjus.com The reaction is typically performed in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid (HCl) byproduct formed when using acid chlorides, driving the reaction to completion. ncert.nic.in

A common example is acetylation, the introduction of an acetyl group (CH₃CO-), which converts the amine into an acetamide. This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amine group and prevent unwanted side reactions. For instance, reacting this compound with acetyl chloride or acetic anhydride yields N-(2-bromo-5-ethylphenyl)acetamide. Another related reaction is benzoylation, which involves the use of benzoyl chloride. ncert.nic.in

Table 2: Acylation Reactions of this compound

| Acylating Agent | Product Name | Byproduct |

| Acetyl Chloride (CH₃COCl) | N-(2-bromo-5-ethylphenyl)acetamide | HCl |

| Acetic Anhydride ((CH₃CO)₂O) | N-(2-bromo-5-ethylphenyl)acetamide | Acetic Acid |

| Benzoyl Chloride (C₆H₅COCl) | N-(2-bromo-5-ethylphenyl)benzamide | HCl |

Diazotization and Subsequent Transformations

Aromatic primary amines like this compound can be converted into diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comlibretexts.org The resulting 2-bromo-5-ethylbenzenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the diazonium group (-N₂⁺).

These diazonium salts can undergo a variety of subsequent transformations, often called Sandmeyer reactions, where the diazonium group is replaced by a wide range of substituents. libretexts.org This provides a powerful method for introducing functional groups onto the aromatic ring that might be difficult to add directly.

Key transformations include:

Replacement by Halogens: Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr) introduces chlorine or bromine, respectively.

Replacement by a Cyano Group: Reaction with cuprous cyanide (CuCN) yields a nitrile.

Replacement by a Hydroxyl Group: Heating the diazonium salt solution in water introduces a hydroxyl group, forming a phenol. ncert.nic.in

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂) removes the amine group entirely, replacing it with a hydrogen atom. libretexts.org

Table 3: Subsequent Transformations of 2-Bromo-5-ethylbenzenediazonium Chloride

| Reagent(s) | Functional Group Introduced | Product |

| CuCl / HCl | -Cl | 1-Bromo-2-chloro-4-ethylbenzene |

| CuBr / HBr | -Br | 1,2-Dibromo-4-ethylbenzene |

| CuCN / KCN | -CN | 2-Bromo-5-ethylbenzonitrile |

| H₂O, Heat | -OH | 2-Bromo-5-ethylphenol |

| H₃PO₂ | -H | 1-Bromo-4-ethylbenzene |

Rearrangement and Isomerization Processes

Halogen Dance Reactions and Mechanistic Investigations

The "halogen dance" is a base-catalyzed rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgclockss.org This transformation, also known as halogen scrambling or migration, is driven by thermodynamics, proceeding towards the formation of a more stable anionic intermediate. wikipedia.org For a substrate like this compound, a halogen dance reaction could potentially lead to the formation of isomeric bromo-ethylanilines.

The stability of the anionic intermediate is the key driving force. In the context of substituted anilines, the positions of the substituents and their electronic effects would direct the deprotonation and influence the stability of the resulting carbanion, thereby determining the final position of the bromine atom.

Thermally or Catalytically Induced Isomerizations

Isomerization processes involving this compound are primarily driven by the catalytic action of strong bases, as seen in the halogen dance reaction. clockss.org The reaction is not typically induced by heat alone under neutral conditions, as this would require significant energy to break the strong carbon-bromine bond. The "catalyst" in this context is a strong base that initiates the deprotonation sequence.

The choice of base, solvent, temperature, and order of reagent addition are critical factors that influence the outcome of these isomerizations. wikipedia.org The reaction is usually conducted in a nonaqueous, strongly basic medium at low temperatures to control the reactivity of the organometallic intermediates. beilstein-archives.org The thermodynamic nature of the reaction means that allowing the reaction to proceed for longer times or at slightly elevated temperatures (while still maintaining the stability of the intermediates) can favor the formation of the most stable isomer. This powerful rearrangement strategy allows for the synthesis of isomers that may be inaccessible through conventional electrophilic substitution methods. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Ethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-5-ethylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the ethyl group, and the amino group on the benzene (B151609) ring.

The aromatic region is expected to show three distinct signals for the protons on the trisubstituted benzene ring. The proton positioned between the bromine and amino groups would likely appear as a singlet or a narrowly split doublet. The other two aromatic protons would exhibit doublet or doublet of doublets splitting patterns, characteristic of their coupling with adjacent protons.

The ethyl group will be represented by a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the methylene protons. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic-H | 6.8 - 7.5 | m | - |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -CH₂- | 2.5 - 2.8 | q | ~7.5 |

| -CH₃ | 1.1 - 1.4 | t | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the bromine atom (C-Br) is expected to be deshielded, while the carbon attached to the amino group (C-N) will also show a characteristic downfield shift. The carbon bearing the ethyl group (C-ethyl) and the remaining aromatic carbons will have chemical shifts in the typical aromatic region (approximately 110-150 ppm). The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-ethyl | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| -CH₂- | 25 - 35 |

| -CH₃ | 10 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this technique would definitively link the quartet of the methylene protons to the triplet of the methyl protons within the ethyl group. It would also help to establish the connectivity between the aromatic protons, aiding in their specific assignment on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group will show a cross-peak with the corresponding methylene carbon signal, and the same applies to the methyl group and the aromatic C-H bonds.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration will be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | C-H | > 3000 |

| Aliphatic C-H Stretch | C-H | < 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Ar-N | 1250 - 1350 |

| C-Br Stretch | Ar-Br | 500 - 600 |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring, the ethyl group, and the C-Br bond. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum. The C-Br stretching vibration is also typically Raman active. Analysis of the Raman spectrum can provide insights into the molecular symmetry and conformational properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition and molecular formula of a compound. For this compound, which has a chemical formula of C8H10BrN, the theoretical monoisotopic mass is 198.99966 Da uni.lunih.gov.

HRMS analysis can identify the protonated molecule [M+H]+ and other common adducts, such as [M+Na]+ (sodium adduct) or [M+K]+ (potassium adduct). The precise m/z values of these ions are compared against calculated values for the proposed formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, existing in a nearly 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for any bromine-containing fragment, which is a definitive marker for the presence of a single bromine atom in the molecule.

Predicted HRMS data for various adducts of this compound are summarized below, illustrating the expected m/z values that would be observed in an analysis. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]+ | 200.00694 |

| [M+Na]+ | 221.98888 |

| [M+K]+ | 237.96282 |

| [M+NH4]+ | 217.03348 |

| [M-H]- | 197.99238 |

This interactive table is based on predicted data for this compound hydrochloride. uni.lu

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a selected precursor ion (e.g., the [M+H]+ ion of this compound). The resulting fragments provide a roadmap to the molecule's structural features. While specific experimental data for this compound is not widely published, the fragmentation can be predicted based on its structure and comparison with similar compounds like 2-bromoaniline (B46623). massbank.eu

The primary fragmentation pathways would likely involve:

Loss of the Bromine Atom: A common fragmentation for bromo-aromatic compounds is the homolytic or heterolytic cleavage of the C-Br bond, resulting in a fragment ion corresponding to the loss of a bromine radical (•Br) or a bromide ion (Br-).

Loss of the Ethyl Group: The ethyl side chain can be lost through cleavage of the bond connecting it to the aromatic ring. This typically occurs via the loss of a methyl radical (•CH3) to form a benzylic cation, or the loss of an ethyl radical (•C2H5).

Ring Fragmentation: Following the initial losses, the remaining aniline (B41778) ring structure can undergo further fragmentation, leading to smaller characteristic ions. massbank.eu

For instance, in the analysis of the related compound 2-bromoaniline, major fragments corresponding to C6H6N+ are observed, indicating the loss of the bromine atom from the precursor ion. massbank.eu A similar primary fragmentation would be expected for this compound.

X-ray Diffraction (XRD) Crystallography

Through single-crystal XRD analysis, a detailed model of the molecule's conformation can be built. Although a specific crystal structure for this compound is not publicly available, the analysis of a closely related compound, p-bromoaniline, demonstrates the type of information that can be obtained. researchgate.net

In the study of p-bromoaniline, XRD analysis revealed that the molecule is largely planar, though the bromine and nitrogen atoms were found to be slightly out of the ring plane. researchgate.net The analysis yielded precise bond distances, such as a C(4)-Br bond length of 1.871(1) Å and a C(1)-N bond distance of 1.401(1) Å. researchgate.net A similar analysis of this compound would precisely define the orientation of the ethyl group relative to the bromo and amino substituents on the benzene ring, as well as confirming the planarity of the aromatic core.

Beyond individual molecular structure, XRD crystallography elucidates how molecules arrange themselves within a crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Ethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.orgnih.gov It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics with high accuracy. scispace.comnih.govnih.gov For substituted anilines, DFT calculations, particularly using functionals like B3LYP, have proven effective in providing results that correlate well with experimental data. scispace.comresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. scispace.comnih.gov For 2-Bromo-5-ethylaniline, this process involves calculating bond lengths, bond angles, and dihedral angles.

The key structural aspects for analysis in this compound would include:

The planarity of the aniline (B41778) ring: Substituents can induce minor distortions in the benzene (B151609) ring.

The orientation of the amino (-NH₂) group: The pyramidalization of the nitrogen atom and its orientation relative to the ring are important conformational features. researchgate.net

The conformation of the ethyl (-CH₂CH₃) group: Rotation around the C-C single bond of the ethyl group leads to different conformers (e.g., staggered and eclipsed), with the staggered conformation typically being more stable.

DFT studies on similar substituted anilines show that substituents influence the C-N bond length and the bond angles around the amino group. nih.gov The electronic effects of the bromine atom (electron-withdrawing inductive effect, electron-donating resonance effect) and the ethyl group (electron-donating inductive effect) would be quantified through the optimized geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar substituted anilines.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N | ~1.40 Å |

| C-Br | ~1.90 Å | |

| N-H | ~1.01 Å | |

| Bond Angle (°) | C-C-N | ~120° |

| C-N-H | ~112° | |

| H-N-H | ~109° |

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequencies are calculated from the optimized geometry to simulate the infrared (IR) and Raman spectra of a molecule. nih.govmaterialsciencejournal.org These calculations help in the assignment of vibrational modes observed in experimental spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. tsijournals.comscholarsresearchlibrary.com

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. nih.gov Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov For this compound, key vibrational modes would include N-H stretching of the amino group, C-Br stretching, aromatic C-H stretching, and various modes associated with the ethyl group and the benzene ring.

Table 2: Illustrative Vibrational Mode Assignments for this compound Assignments are based on known frequency ranges for functional groups in similar molecules.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3550 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | 3350 - 3450 | Stretching of the two N-H bonds in phase. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl group. |

| N-H Scissoring | 1590 - 1650 | In-plane bending of the H-N-H angle. |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations within the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the ring carbon and the amino nitrogen. materialsciencejournal.org |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. thaiscience.info

A large HOMO-LUMO gap implies high stability and low reactivity.

A small HOMO-LUMO gap suggests high reactivity and ease of electronic excitation.

Table 3: Representative Frontier Molecular Orbital Data for Substituted Anilines Values are illustrative and depend on the specific compound and computational method.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Indicates chemical stability and reactivity. thaiscience.info |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govwolfram.com It is plotted on the electron density surface and is color-coded to identify regions of varying electrostatic potential. wolfram.com

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

The MESP map is invaluable for predicting how a molecule will interact with other chemical species. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and represent nucleophilic centers.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and represent electrophilic centers.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MESP map would likely show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack (e.g., protonation). researchgate.net The bromine atom would also exhibit negative potential. Regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a localized picture of chemical bonding that aligns with classical Lewis structures. wikipedia.orgwisc.edu It provides detailed information about electron density distribution in atomic and bonding orbitals.

NBO analysis for this compound would provide insights into:

Hybridization: The specific spᵈ hybridization of atoms in forming bonds.

Natural Atomic Charges: A more robust calculation of partial charges on each atom compared to other methods.

Intramolecular Interactions: It quantifies the stabilizing energy associated with delocalization effects, such as the interaction between a filled donor orbital and an empty acceptor orbital. wisc.edu A key interaction in aniline derivatives is the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the benzene ring (acceptor NBOs). researchgate.net This n → π* interaction is responsible for the resonance stabilization of the molecule and influences its chemical properties.

This analysis would also reveal hyperconjugative interactions involving the C-H and C-C bonds of the ethyl group with the aromatic ring, further detailing the electronic landscape of the molecule. researchgate.net

In-depth Computational Analysis of this compound Reveals Limited Publicly Available Research

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to explore the topics outlined for this compound. These studies typically involve calculations of molecular orbitals, electron density distribution, and the effects of substituents on the aromatic system. However, the application of these specific theoretical analyses to this compound has not been detailed in the available research.

For instance, the investigation of intramolecular interactions and charge transfer often involves Natural Bond Orbital (NBO) analysis. This method quantifies the interactions between filled and vacant orbitals, providing insight into the electronic delocalization within the molecule. Similarly, the study of hyperconjugative interactions, which contribute to molecular stability, is also elucidated through NBO analysis by examining the stabilization energies associated with these orbital interactions.

Furthermore, the assessment of global and local chemical reactivity descriptors relies on the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity. Local reactivity can be further explored through Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attack.

The exploration of non-linear optical (NLO) properties involves calculating the first hyperpolarizability (β₀), a measure of a molecule's ability to exhibit second-order NLO behavior. These properties are of interest for applications in optoelectronics and photonics. Such analyses are typically performed using computational methods like the Finite Field approach.

Despite the established theoretical frameworks for these investigations, their specific application to this compound is not documented in the searched scientific literature. Consequently, the detailed research findings and data tables requested for the specified subsections cannot be provided at this time. The scientific community has yet to publish in-depth computational studies that would allow for a thorough and scientifically accurate discussion of these specific properties for this compound.

Applications of 2 Bromo 5 Ethylaniline As a Building Block in Organic Chemistry and Material Science

Role in the Synthesis of Heterocyclic Compounds

2-Bromo-5-ethylaniline serves as a key starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. The presence of the amine and bromo substituents on the aromatic ring allows for a range of chemical transformations to construct diverse heterocyclic scaffolds.

One of the primary applications of bromoanilines, such as this compound, is in the synthesis of quinolines. The bromo group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with allylic alcohols to form intermediates that can then be cyclized and dehydrogenated to yield substituted quinolines. While specific studies detailing the use of this compound in these reactions are not abundant in readily available literature, the general reactivity of 2-bromoanilines suggests its suitability for such transformations.

Furthermore, the amino group of this compound can be utilized in condensation reactions to form other heterocyclic systems. For instance, it can react with appropriate precursors to form benzimidazoles, which are known for their wide range of biological activities. The synthesis of acridines, another important class of heterocyclic compounds, can also be envisioned starting from derivatives of this compound through reactions like the Bernthsen acridine (B1665455) synthesis, which involves the condensation of a diarylamine with a carboxylic acid.

The following table summarizes the potential of this compound in the synthesis of various heterocyclic compounds, based on the known reactivity of related bromoanilines.

| Heterocyclic Compound | Synthetic Approach |

| Quinolines | Palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) followed by cyclization and dehydrogenation. |

| Benzimidazoles | Condensation reactions of the amino group with suitable precursors. |

| Acridines | Bernthsen acridine synthesis from a diarylamine derivative of this compound. |

Precursor in Polymer Chemistry and Functional Materials

The unique electronic and structural properties of this compound make it a promising monomer for the development of novel polymers and functional materials. The presence of the bromine atom allows for its incorporation into polymer chains through various cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds. This enables the synthesis of conjugated polymers with tailored electronic and optical properties.

For instance, the polymerization of 2-bromoaniline (B46623) derivatives can lead to the formation of polyanilines. These polymers are known for their electrical conductivity and are being investigated for applications in areas such as sensors, electrochromic devices, and corrosion protection. While specific studies on the polymerization of this compound are limited, the general principles of aniline (B41778) polymerization suggest its potential in this area.

Moreover, this compound can be used as a building block for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The amino group of this compound can react with dianhydrides to form a polyamic acid precursor, which is then thermally or chemically cyclized to the final polyimide. The incorporation of the bromo and ethyl groups can be used to fine-tune the properties of the resulting polymer, such as its solubility and processability.

Intermediate for Dyes and Pigments Research

Substituted anilines have historically been crucial intermediates in the synthesis of a vast array of dyes and pigments. This compound, with its reactive amino group, is a suitable candidate for the synthesis of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest and most versatile class of synthetic colorants.

The synthesis of an azo dye from this compound would typically involve a two-step process. First, the amino group of this compound is diazotized by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction forms a reactive diazonium salt. In the second step, this diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. This electrophilic aromatic substitution reaction forms the azo linkage and generates the colored dye molecule.

The specific color of the resulting azo dye would depend on the nature of the coupling component used and the substituents present on both the diazonium salt and the coupling component. The bromo and ethyl groups on the this compound moiety would influence the electronic properties of the dye molecule and thus its color and other properties like lightfastness and solubility.

Utilization in Agrochemical Synthesis Research

The development of new and effective agrochemicals, such as herbicides and fungicides, is a continuous area of research. The structural motifs present in this compound make it a potential building block for the synthesis of novel agrochemical candidates. The presence of a halogen atom, such as bromine, is a common feature in many bioactive molecules, often enhancing their efficacy.

While specific, publicly available research detailing the direct use of this compound in the synthesis of commercial agrochemicals is scarce, its derivatives could be explored for such applications. For example, the aniline moiety can be a precursor for the synthesis of various heterocyclic compounds that are known to possess herbicidal or fungicidal activity. The bromo and ethyl groups can be used to modulate the biological activity and physical properties of the target molecules, such as their uptake and transport within plants or their interaction with specific biological targets in pests and pathogens.

Development of Ligands for Metal Complexes

The amino group of this compound provides a convenient handle for the synthesis of a variety of ligands for metal complexes. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. These complexes have a wide range of applications, including in catalysis, materials science, and as therapeutic agents.

One common strategy for converting anilines into ligands is through the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. This compound can be readily condensed with a variety of aldehydes or ketones to form Schiff base ligands. The imine nitrogen of the Schiff base, along with other potential donor atoms within the ligand structure, can then coordinate to a metal ion.

The resulting metal complexes can exhibit interesting catalytic activities or be used as building blocks for the construction of more complex supramolecular structures, such as metal-organic frameworks (MOFs). The bromo and ethyl substituents on the aniline ring can influence the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complex.

Contributions to Advanced Organic Synthesis Methodologies

This compound is a valuable reagent in the development and application of advanced organic synthesis methodologies. Its bifunctional nature, with both an amino group and a bromo substituent, allows it to participate in a variety of chemical transformations, making it a versatile tool for the construction of complex organic molecules.

The bromine atom can be readily transformed through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The amino group can be acylated, alkylated, or used as a directing group in ortho-metalation reactions, further expanding the synthetic utility of this compound.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While specific examples of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not widely reported in the literature, its structural features suggest its potential as a reactant in such transformations. For instance, in the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335), a substituted aniline could potentially be used in place of urea to generate novel heterocyclic structures. Similarly, in the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849), this compound could serve as the nitrogen-donating component, leading to the formation of highly substituted dihydropyridine (B1217469) derivatives.

The development of new MCRs is an active area of research, and the unique combination of functional groups in this compound makes it an attractive substrate for the discovery of novel and efficient synthetic methodologies.

Stereoselective Synthesis Approaches

While this compound serves as a versatile building block in the synthesis of various organic molecules and materials, its direct application in stereoselective synthesis as a chiral auxiliary or a precursor to a chiral catalyst is not extensively documented in publicly available scientific literature. Stereoselective synthesis, a cornerstone of modern organic chemistry, focuses on the preferential formation of one stereoisomer over another. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction to proceed.

The potential for this compound to be utilized in stereoselective approaches could be envisioned in several ways, drawing parallels from methodologies applied to other substituted anilines. For instance, the amino group of this compound could be functionalized to form chiral ligands for asymmetric catalysis. The synthesis of chiral Schiff bases, amides, or phosphine-containing ligands derived from anilines is a common strategy for creating ligands for transition-metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, inducing enantioselectivity in a variety of transformations such as hydrogenations, cross-coupling reactions, and cyclizations.

Another potential avenue for the involvement of this compound in stereoselective synthesis is through its conversion into a chiral building block. This would involve a stereoselective reaction at a different part of the molecule or the introduction of a chiral center through a reaction involving the aniline group. For example, asymmetric amination reactions could potentially be employed to introduce a chiral amine-containing substituent, or the aromatic ring could be functionalized with a chiral group that directs subsequent stereoselective transformations.

However, a comprehensive search of chemical databases and scientific journals did not yield specific, detailed research findings or data tables illustrating the use of this compound in these capacities to achieve high levels of stereoselectivity. The existing literature primarily focuses on its role as a precursor for non-chiral molecules or in applications where stereochemistry is not a primary concern.

The following table provides a hypothetical framework for how data from a stereoselective reaction involving a derivative of this compound could be presented, should such research be published. This is for illustrative purposes only, as no concrete examples were found.

Hypothetical Data for a Stereoselective Reaction

| Entry | Chiral Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP-RuCl₂ | Methanol (B129727) | 25 | - | - |

| 2 | Chiral Phosphoric Acid | Toluene | 0 | - | - |

Data in this table is hypothetical and for illustrative purposes only.

Future research may yet explore the potential of this compound and its derivatives in the field of stereoselective synthesis, leveraging its specific electronic and steric properties to design new chiral ligands or synthetic strategies.

Future Directions and Emerging Research Avenues for 2 Bromo 5 Ethylaniline

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research concerning 2-bromo-5-ethylaniline will likely focus on developing synthetic routes that are more environmentally benign, economically viable, and efficient. Key areas of exploration include the use of greener solvents, reduction of waste, and the utilization of renewable resources.

One promising approach is the development of one-pot, multi-component reactions. Facile methods for synthesizing meta-substituted arylamines from acyclic precursors have been developed, which could be adapted for this compound. These methods often involve the cyclo-condensation/aromatization of in-situ generated imines with 1,3-diketones, potentially reducing the number of synthetic steps and purification processes. Another avenue involves the development of novel methods to access meta-substituted anilines through strategies like three-component benzannulation. beilstein-journals.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Multi-component Reactions | Combining three or more reactants in a single step to form the target molecule. | Increased efficiency, reduced waste, atom economy. |

| Green Solvents | Utilizing water, supercritical fluids, or biodegradable solvents in place of volatile organic compounds. | Reduced environmental pollution, improved safety. |

| Catalytic Amination | Employing Brønsted acid-catalyzed reactions for selective meta-amination of anisidines. nih.gov | High functional group tolerance, scalability. nih.gov |

| Biocatalysis | Using enzymes to catalyze specific steps in the synthesis. | High selectivity, mild reaction conditions, biodegradability. |

Exploration of New Catalytic Transformations

The bromine atom and the amino group in this compound offer two reactive sites for a variety of catalytic cross-coupling reactions. Future research will likely focus on leveraging these functionalities to synthesize novel and complex molecules. Palladium-catalyzed reactions, in particular, are a powerful tool for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

A significant area of interest is the para-selective C-H olefination of aniline (B41778) derivatives using a Pd/S,O-ligand-based catalyst. nih.gov Applying such a methodology to this compound could lead to the synthesis of functionalized styrenes with applications in polymer chemistry and materials science. Furthermore, Suzuki cross-coupling reactions, which have been successfully used for derivatives of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, could be explored to introduce various aryl and heteroaryl groups at the bromine position of this compound. nih.gov This would open up pathways to a diverse range of substituted biphenyls and other complex aromatic systems.

The development of new ligands and catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring while leaving the bromo and amino groups intact is another exciting research direction. This would allow for late-stage functionalization, providing rapid access to libraries of compounds for screening in various applications.

Advanced Material Applications and Functionalization

Aniline and its derivatives are fundamental building blocks for a wide range of functional materials, including conducting polymers, dyes, and pharmaceuticals. researchgate.net The unique substitution pattern of this compound makes it an attractive candidate for the development of new materials with tailored properties.